molecular formula C14H16OS2 B1453140 Tiagabine alcohol CAS No. 847233-27-6

Tiagabine alcohol

Cat. No.: B1453140
CAS No.: 847233-27-6
M. Wt: 264.4 g/mol
InChI Key: ATLROBDAMPSMRP-UHFFFAOYSA-N
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Description

Tiagabine alcohol is a significant chemical intermediate in the synthesis of Tiagabine, an anticonvulsant medication known commercially as Gabitril. Tiagabine itself is a selective GABA reuptake inhibitor (GRI) that functions by blocking the GABA transporter 1 (GAT-1), thereby increasing the concentration of γ-aminobutyric acid (GABA) in the synaptic cleft. GABA is the primary inhibitory neurotransmitter in the central nervous system, and the enhancement of its activity is a key mechanism in suppressing neuronal excitability and seizure activity. As a precursor, this compound is essential for researchers developing and optimizing synthetic routes for Tiagabine and its analogs. Its structure, featuring the 4,4-bis(3-methyl-2-thienyl)-3-buten-1-ol backbone, is central to the lipophilicity and GAT-1 selectivity of the final active pharmaceutical ingredient. Studies into GABAergic systems are crucial not only for epilepsy treatment but also for exploring potential therapeutic avenues for anxiety and alcohol dependence, although clinical results have been mixed. This compound is provided as a high-quality reference standard for use in analytical method development, quality control, and pharmaceutical research. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-bis(3-methylthiophen-2-yl)but-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16OS2/c1-10-5-8-16-13(10)12(4-3-7-15)14-11(2)6-9-17-14/h4-6,8-9,15H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLROBDAMPSMRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=CCCO)C2=C(C=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847233-27-6
Record name Tiagabine alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847233276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TIAGABINE ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFB93PGY2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Nomenclature and Definitive Classification of Tiagabine Alcohol

Systematic Chemical Naming and Common Designations

Tiagabine (B1662831) alcohol is identified by several systematic and common names in chemical literature and databases. Its primary systematic IUPAC (International Union of Pure and Applied Chemistry) name is 4,4-bis(3-methyl-2-thienyl)-3-buten-1-ol . Variations of this systematic name, such as 4,4-bis(3-methylthiophen-2-yl)but-3-en-1-ol , are also recognized.

In the context of pharmaceutical analysis and quality control, it is frequently referred to by common designations that highlight its relationship to Tiagabine. These include Tiagabine alcohol analog and, more formally, Tiagabine Analog [USP Impurity] . The United States Pharmacopeia (USP) designation underscores its status as a recognized impurity in the manufacturing of Tiagabine.

Name TypeName
Systematic Name4,4-bis(3-methyl-2-thienyl)-3-buten-1-ol
Systematic Name4,4-bis(3-methylthiophen-2-yl)but-3-en-1-ol
Common NameThis compound
Common DesignationThis compound analog
USP DesignationThis compound ANALOG [USP IMPURITY]

Categorization as a Chemical Analog and Synthetic Impurity of Tiagabine

This compound is classified as a chemical analog of Tiagabine due to its significant structural similarity. The core structure of both molecules features a 4,4-bis(3-methyl-2-thienyl)-3-butenyl moiety. The key difference lies in the functional group attached to this core. In Tiagabine, this moiety is linked to the nitrogen atom of an (R)-nipecotic acid ring. In contrast, this compound possesses a primary alcohol (-CH2OH) group at the terminus of the butenyl chain.

This structural relationship is the basis for its classification as a synthetic impurity in the production of Tiagabine. During the multi-step synthesis of Tiagabine, impurities can arise from various sources, including raw materials, intermediates, and side reactions. While the precise mechanism for the formation of this compound as a byproduct is not extensively detailed in publicly available literature, it is understood to be a potential impurity that must be monitored and controlled to ensure the quality and safety of the final active pharmaceutical ingredient (API). The presence of such impurities is a critical aspect of pharmaceutical manufacturing, necessitating the development of analytical methods to detect and quantify them.

Methodologies for Structural Elucidation and Confirmation of Tiagabine Alcohol

Advanced Spectroscopic Characterization Techniques

A suite of spectroscopic techniques is employed to provide a comprehensive structural profile of Tiagabine (B1662831) alcohol. This multi-faceted approach ensures an unambiguous confirmation of its molecular identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectroscopy are fundamental in elucidating the detailed structure of Tiagabine alcohol. ¹H NMR provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. ¹³C NMR offers insights into the carbon skeleton of the molecule. For complex structures like this compound and its related impurities, a complete Certificate of Analysis (CoA) often includes detailed characterization data from both ¹H and ¹³C NMR. daicelpharmastandards.com

Mass Spectrometry (MS): This technique is essential for determining the precise molecular weight of this compound and for confirming its molecular formula. vulcanchem.com High-resolution mass spectrometry (HR-MS) can provide highly accurate mass measurements, which helps in distinguishing between compounds with the same nominal mass. researchgate.net Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) act as a molecular "fingerprint," offering definitive structural information that is documented in a Structure Elucidation Report (SER). vulcanchem.comveeprho.com Studies on the degradation products of Tiagabine have successfully utilized liquid chromatography coupled with electrospray ionization multistage mass spectrometry (LC/ESI-MSn) and ultra-performance liquid chromatography/high-resolution mass spectrometry (UPLC/HR-MS) to identify related structures. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule. vulcanchem.com The presence of a hydroxyl (-OH) group, the carbon-carbon double bond (C=C) in the butenyl chain, and the characteristic absorptions of the thiophene (B33073) rings can be confirmed by their specific vibrational frequencies in the IR spectrum. vulcanchem.com

Table 1: Spectroscopic Techniques for this compound Characterization

Technique Application Information Obtained Reference
¹H NMR Structural Elucidation Provides detailed information on the hydrogen environments within the molecule. daicelpharmastandards.com
¹³C NMR Structural Elucidation Reveals the carbon framework of the molecule. daicelpharmastandards.com
Mass Spectrometry (MS) Identification & Confirmation Determines precise molecular weight and provides fragmentation patterns for structural verification. vulcanchem.comresearchgate.net

| Infrared (IR) Spectroscopy | Functional Group Identification | Identifies characteristic functional groups such as hydroxyl (-OH) and thiophene rings. | vulcanchem.com |

Chromatographic Methods for Isolation, Purity Assessment, and Identification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for separating this compound from the parent drug, reaction intermediates, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for the quantitative analysis and purity assessment of Tiagabine and its related compounds, including this compound. daicelpharmastandards.comvulcanchem.com Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase (like a C18 or phenyl column) and a polar mobile phase. researchgate.netmdpi.com Method development involves optimizing the mobile phase composition—often a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile)—to achieve effective separation. researchgate.net

Detection is typically performed using an ultraviolet (UV) detector, with the wavelength set to an absorption maximum for the compound, such as 254 nm or 260 nm, to ensure high sensitivity. researchgate.netuspbpep.com The retention time of the major peak in the chromatogram of a test sample is compared to that of a standard preparation to confirm the identity of this compound. uspbpep.com Stability-indicating HPLC methods have been developed to separate Tiagabine from its degradation products, demonstrating the robustness of this technique. researchgate.net

Table 2: Example HPLC Parameters for Analysis of Tiagabine and Related Compounds

Parameter Description Reference
Column Vision HT C18 (150 mm × 4.6 mm, 5 µm) researchgate.net
Mobile Phase 11.5 mM Sodium Dihydrogen Phosphate (pH 2.0) : Acetonitrile (50:50, v/v) researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection UV at 254 nm researchgate.netuspbpep.com

| Application | Purity assessment and separation from degradation products. | researchgate.net |

Application of Certified Reference Materials and Standards

The use of certified reference materials (CRMs) and reference standards is a mandatory requirement for method validation, instrument calibration, and ensuring the accuracy and reliability of analytical results in pharmaceutical quality control.

This compound Analog, chemically known as 4,4-bis(3-methylthiophen-2-yl)but-3-en-1-ol, is available as a highly characterized reference material. veeprho.comsynzeal.com These standards fully comply with the stringent requirements of major pharmacopeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), Japanese Pharmacopoeia (JP), and British Pharmacopoeia (BP). veeprho.com

Such reference materials are essential for a variety of applications, including Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) filings, as well as for quality control during the commercial production of Tiagabine. veeprho.comveeprho.com They are supplied with a comprehensive Certificate of Analysis (CoA) and a detailed Structure Elucidation Report (SER), which provides full transparency on the characterization process and confirms the material's identity and purity. daicelpharmastandards.comveeprho.com The use of these standards allows laboratories to verify the retention time in chromatographic systems and to accurately quantify the presence of this compound in a given sample. uspbpep.com

Table 3: Mentioned Compounds

Compound Name Chemical Name / Synonym
Tiagabine (3R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-buten-1-yl]-3-piperidinecarboxylic acid
This compound 4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-ol
This compound mesylate 4,4-Bis(3-methyl-2-thienyl)-3-buten-1-ol, methanesulfonate
Acetonitrile Ethanenitrile

Synthetic Strategies for the Generation of Tiagabine Alcohol and Its Precursors

Retrosynthetic Analysis and Exploration of Synthetic Pathways

Retrosynthetic analysis of Tiagabine (B1662831), (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid nih.gov, logically disconnects the molecule at the piperidine (B6355638) nitrogen atom. This reveals two primary building blocks: the chiral piperidine ring, specifically (R)-nipecotic acid or its ester derivative, and a lipophilic side chain, 4,4-bis(3-methyl-2-thienyl)-3-butenyl moiety beilstein-journals.org.

The key precursor for this side chain is Tiagabine alcohol (4,4-bis(3-methyl-2-thienyl)-3-buten-1-ol). The forward synthesis, therefore, involves preparing this alcohol and the chiral piperidine fragment separately, followed by their coupling.

Several synthetic pathways to the bis-thiophene portion have been explored. One common method involves a Grignard reaction. 2-bromo-3-methylthiophene (B51420) is used to form a Grignard reagent, which then reacts with a 4-halobutyric acid ester or γ-butyrolactone google.comthieme-connect.com. This reaction sequence constructs the carbon skeleton, which, after an open-ring and dehydration step, yields the butenyl structure. This structure is either an alcohol or a derivative that can be readily converted to or from the alcohol. Another approach involves a lithium-halogen exchange with n-butyllithium, where two equivalents of the resulting lithiated thiophene (B33073) react with an ethyl bromobutyrate to form the unsaturated side chain after dehydration beilstein-journals.org.

Role of this compound as a Crucial Intermediate in Tiagabine Synthesis

This compound is not merely a precursor but a pivotal intermediate in the total synthesis of Tiagabine. Its primary function is to serve as a pro-electrophile. The hydroxyl group of the alcohol is a poor leaving group for the subsequent nucleophilic substitution reaction with the piperidine nitrogen. Therefore, it must be "activated" by converting it into a group that is easily displaced.

Common activation strategies include:

Mesylation: The alcohol is reacted with methanesulfonyl chloride (MsCl) in the presence of a base to form This compound mesylate vulcanchem.com. The mesylate is an excellent leaving group, facilitating the subsequent coupling reaction.

Bromination: The alcohol can be converted into the corresponding homoallylic bromide, 4-bromo-1,1-bis(3-methyl-2-thienyl)-1-butene beilstein-journals.orggoogle.com.

Once activated, this electrophilic intermediate is reacted with the nucleophilic secondary amine of the (R)-nipecotic acid ester. This substitution reaction forms the crucial C-N bond, uniting the two major fragments of the molecule. A final hydrolysis step of the ester group then yields Tiagabine beilstein-journals.org.

Intermediate Activating Reagent Resulting Electrophile Purpose
This compoundMethanesulfonyl chloride (MsCl)This compound mesylateCreates a good leaving group for SN2 reaction vulcanchem.com
This compoundBromotrimethylsilane or other brominating agents4-bromo-1,1-bis(3-methyl-2-thienyl)-1-buteneCreates a good leaving group for SN2 reaction google.comresearchgate.net

Enantioselective Synthesis and Chiral Control in the Preparation of Alcohol Intermediates

The therapeutic activity of Tiagabine is highly dependent on its stereochemistry, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer thieme.de. Therefore, establishing and maintaining the correct chirality at the C3 position of the piperidine ring is paramount.

Recent advanced synthetic routes have utilized the alcohol intermediate as a key element in exercising chiral control. In one elegant enantioselective synthesis, a potential issue of racemization was identified thieme-connect.com. The acidic proton adjacent to the ester group in a key intermediate was susceptible to removal under basic conditions, leading to a loss of the essential chiral stereocenter thieme-connect.com.

To circumvent this, a strategic reduction of the ester to a primary alcohol was performed using reagents like diisobutylaluminum hydride (DIBAL-H) thieme-connect.comthieme-connect.com. This alcohol intermediate, now lacking the problematic acidic proton, could safely undergo the crucial cyclization reaction to form the piperidine ring without any loss of enantioselectivity thieme-connect.comthieme-connect.com. Following the successful and stereochemically secure formation of the ring, the primary alcohol was oxidized back to the carboxylic acid in a two-step sequence, such as a Swern oxidation followed by a Pinnick oxidation, to furnish the final (R)-Tiagabine molecule thieme-connect.com. This strategy underscores the critical role of the alcohol intermediate in preserving chiral integrity during the synthesis.

Furthermore, studies on chiral inversion have shown that precursors to Tiagabine can be more sensitive to racemization than the final drug, especially under conditions like reflux nih.gov. This highlights the necessity for careful control of reaction conditions throughout the synthesis to ensure the chiral purity of the intermediates and the final product nih.gov.

Mechanisms of Formation of this compound as a Byproduct or Impurity

Despite its role as a key intermediate, this compound can also be present as an impurity in the final active pharmaceutical ingredient veeprho.comsimsonpharma.com. Its formation as a byproduct can occur through several mechanisms during the manufacturing process.

Incomplete Reaction: If the activation step, such as the mesylation or bromination of this compound, does not proceed to completion, unreacted alcohol can be carried forward into the subsequent steps and appear as an impurity in the final product.

Hydrolysis: The activated intermediate (e.g., the mesylate or bromide) is electrophilic and susceptible to hydrolysis. If trace amounts of water are present during the coupling reaction with the piperidine fragment, the intermediate can revert to this compound.

Degradation: Forced degradation studies on Tiagabine have been conducted to identify potential degradation products rasayanjournal.co.in. While specific pathways leading to the alcohol are not fully detailed, it is plausible that under certain stress conditions (e.g., acid/base hydrolysis, oxidation), the final molecule could degrade, potentially cleaving the C-N bond and leading to the formation of precursors, including the alcohol.

The presence of related impurities, such as Tiagabine diol analog , has also been noted daicelpharmastandards.comsimsonpharma.com. This suggests that side reactions, such as the dihydroxylation of the butene double bond, can occur during synthesis, leading to a family of alcohol-related impurities that must be controlled and monitored.

Analytical Characterization and Quality Assurance Applications of Tiagabine Alcohol

Development and Validation of Quantitative Analytical Methods

The accurate quantification of Tiagabine (B1662831) alcohol is essential for controlling the manufacturing process of Tiagabine. High-Performance Liquid Chromatography (HPLC) stands out as the principal quantitative analytical method for this purpose. vulcanchem.com The development of a robust HPLC method must consider the specific physicochemical properties of Tiagabine alcohol, such as its solubility and UV absorption profile, to ensure accurate determination of its presence and purity. vulcanchem.com

Method validation is a critical step performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the analytical method is reliable, reproducible, and fit for its intended purpose. aquigenbio.comresearchgate.net Validation encompasses several parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

For instance, a Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method developed for the simultaneous quantification of Tiagabine and its related substances demonstrates the typical validation process. researchgate.net While the study focuses on Tiagabine and "Related Substance-A," the principles are directly applicable to the analysis of this compound. The chromatographic separation is often achieved using a C18 column with a mobile phase consisting of a buffer and an organic solvent mixture, such as methanol (B129727) or acetonitrile. researchgate.netinnovareacademics.in

Table 1: Example Validation Parameters for an RP-HPLC Method for Tiagabine and a Related Substance

Parameter Finding Reference
Column ProntoSIL ODS C18 (250mm × 4.5 mm; 5µm) researchgate.net
Mobile Phase Methanol: 0.1 mM Acetate Buffer (65:45 v/v, pH 5.6) researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection (λmax) 240 nm researchgate.net
Linearity Range (TBN RS-A) 1-6 µg/mL researchgate.net
Limit of Detection (LOD) 0.032 µg/mL (TBN RS-A) researchgate.net
Limit of Quantification (LOQ) 0.098 µg/mL (TBN RS-A) researchgate.net

This table presents data for a related substance (RS-A) of Tiagabine (TBN), illustrating typical validation results for impurities.

Similarly, another stability-indicating RP-HPLC method reported a linearity range of 50-150 µg/ml for Tiagabine, with LOD and LOQ values of 31.93 µg/ml and 96.76 µg/ml, respectively. innovareacademics.in Such validated methods are essential for the routine quality control analysis of pharmaceutical products containing Tiagabine. tsijournals.com

Implementation in Pharmaceutical Quality Control and Impurity Profiling

This compound is a known process-related impurity in the production of Tiagabine. vulcanchem.com Therefore, its implementation in pharmaceutical quality control (QC) is non-negotiable for ensuring the safety and consistency of the final drug product. vulcanchem.com Quality control assessment for Tiagabine formulations includes assays for the active drug and the profiling of impurities. uspharmacist.com

Impurity profiling is the identification and quantification of all potential impurities in the API. Because this compound is a synthetic precursor, its presence in the final product above specified limits can indicate incomplete reaction or inadequate purification. Strict control over its levels is maintained throughout the manufacturing process. vulcanchem.com QC laboratories utilize validated analytical methods, primarily HPLC, to monitor the impurity profile of each batch of Tiagabine. vulcanchem.comresearchgate.net The acceptable limits for impurities are typically defined by pharmacopoeial standards and regulatory guidelines, often specifying limits for any individual unknown impurity and total impurities. vulcanchem.com

Role in Regulatory Compliance and Pharmacopoeial Standards

The control of impurities like this compound is a major focus of regulatory agencies worldwide. Comprehensive characterization data for this compound and other related substances is a prerequisite for regulatory submissions, such as Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF). weblivelink.comsynzeal.com Companies must demonstrate that impurities are consistently maintained at or below acceptable safety thresholds.

This compound is recognized as a USP (United States Pharmacopeia) impurity, highlighting its regulatory significance. ncats.io Pharmacopoeias such as the USP provide standards for the identity, quality, purity, strength, and consistency of medicines. drugfuture.com The availability of a well-characterized standard for this compound is essential for complying with these pharmacopoeial requirements. veeprho.comaquigenbio.com This ensures that different manufacturers are adhering to the same high standards of quality for the Tiagabine API, facilitating global regulatory harmonization. veeprho.com

Utilization in Reference Standard Programs for Tiagabine and Related Substances

Reference standards are highly purified compounds that are used as a benchmark for analytical purposes. This compound serves as a crucial reference standard in the pharmaceutical industry. aquigenbio.com These standards are essential for the validation of analytical methods and for the routine quality control testing of Tiagabine. synzeal.com

In practice, a reference standard of this compound is used to:

Identify: Confirm the presence of the impurity in a test sample by comparing retention times in a chromatogram.

Quantify: Accurately measure the amount of the impurity present in a batch of Tiagabine API or finished product.

High-quality reference standards of this compound are supplied with a comprehensive Certificate of Analysis (COA) and detailed characterization data, which may include a Structure Elucidation Report (SER). veeprho.comsynzeal.com This ensures traceability and reliability for analytical applications, supporting both commercial manufacturing and research and development activities. vulcanchem.comaquigenbio.com

Table 2: Compound Names Mentioned

Compound Name Chemical Name/Synonym
This compound 4,4-bis(3-methylthiophen-2-yl)but-3-en-1-ol; this compound Analog
Tiagabine (-)-(R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]nipecotic acid
Tiagabine Hydrochloride Tiagabine HCl
Methanol CH3OH

Advanced Research Directions and Future Perspectives on Tiagabine Alcohol

Exploration of Novel Synthetic Methodologies

The conventional synthesis of tiagabine (B1662831) and its intermediates, including tiagabine alcohol, often involves multi-step processes that may be proprietary to pharmaceutical manufacturers. vulcanchem.com However, the pursuit of more efficient, cost-effective, and sustainable synthetic routes is a constant driver of chemical research. Future investigations are likely to focus on several key areas:

Catalytic C-H Activation: A significant advancement would be the development of catalytic methods for the direct coupling of the thiophene (B33073) rings, bypassing the need for pre-functionalized starting materials. This could streamline the synthesis and reduce waste.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer improved control over reaction parameters, enhanced safety, and greater scalability compared to traditional batch methods.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to higher stereoselectivity and milder reaction conditions, contributing to a greener chemical process.

Research into the synthesis of this compound mesylate, a closely related derivative, highlights the importance of controlled conditions, particularly in the esterification of this compound with methanesulfonyl chloride. vulcanchem.com Careful management of temperature and solvent selection is crucial to ensure high yield and purity. vulcanchem.com

Development of Enhanced Analytical Techniques for Complex Matrices

The accurate detection and quantification of this compound and its related compounds in various samples, including pharmaceutical preparations and biological fluids, are critical for quality control and research. While High-Performance Liquid Chromatography (HPLC) is a primary tool for assay and impurity profiling, future research will likely focus on developing more sensitive and selective analytical methods. vulcanchem.com

Table 1: Current and Future Analytical Techniques for this compound

TechniqueApplicationFuture Development
High-Performance Liquid Chromatography (HPLC)Assay and impurity profilingDevelopment of novel stationary phases for improved separation of related substances.
Mass Spectrometry (MS)Structural elucidation and impurity identificationHigh-resolution mass spectrometry (HRMS) for precise mass determination and fragmentation studies to identify unknown impurities.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural confirmationAdvanced NMR techniques (e.g., 2D-NMR) for unambiguous assignment of all proton and carbon signals.
Capillary Electrophoresis (CE)Separation of chiral compounds and impuritiesMiniaturized and automated CE systems for high-throughput analysis.

The characterization of this compound and its derivatives often involves a suite of spectroscopic techniques. vulcanchem.com NMR spectroscopy provides detailed structural information, while Infrared (IR) spectroscopy helps identify key functional groups. vulcanchem.com Mass spectrometry offers precise molecular weight determination and fragmentation patterns that act as a "fingerprint" for the compound. vulcanchem.com

Computational Chemistry and Modeling Approaches for Understanding Structure and Reactivity

Computational chemistry and molecular modeling are powerful tools for gaining insights into the structure, properties, and reactivity of molecules like this compound. These approaches can guide synthetic efforts and help in the interpretation of experimental data.

Future computational studies on this compound could include:

Conformational Analysis: A detailed study of the conformational landscape of this compound can help understand its preferred shapes and how it interacts with other molecules.

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be used to model proposed synthetic routes, predict reaction outcomes, and identify potential side products. This can aid in optimizing reaction conditions.

Quantitative Structure-Activity Relationship (QSAR): While QSAR studies have been applied to tiagabine analogs to understand their activity as GABA uptake inhibitors, similar approaches could be used to correlate the structural features of synthetic intermediates like this compound with their reactivity or propensity to form impurities. researchgate.net

Molecular modeling studies on tiagabine itself have provided insights into its binding modes within the GABA transporter GAT-1. mdpi.com These studies indicate that the nipecotic acid portion of tiagabine binds to the S1 site, while the bis(3-methylthiophene) moiety interacts with the S2 site. mdpi.com Understanding these interactions at the molecular level can inform the design of new, more potent, and selective GAT-1 inhibitors.

Q & A

Basic: What is the proposed mechanism of tiagabine in modulating alcohol dependence, and how is this operationalized in preclinical vs. clinical studies?

Answer:
Tiagabine, a selective GABA reuptake inhibitor (GAT1), increases synaptic GABA levels by blocking its transport into neurons and glia. This mechanism is hypothesized to counteract alcohol-induced GABAergic dysregulation in dependent individuals . In preclinical studies, operant self-administration models in rodents (e.g., alcohol-preferring rats) are used to measure reductions in ethanol consumption, often paired with microdialysis to quantify extracellular GABA . Clinically, open-label trials (e.g., 6-month pilot studies) operationalize outcomes through metrics like percentage of heavy drinking days (HDDs) and mood/anxiety scales, while controlled trials employ randomized designs with placebo arms and biomarker validation (e.g., liver enzyme levels) .

Advanced: How do contradictory findings between tiagabine's efficacy in alcohol-dependent patients versus healthy volunteers inform the design of translational research?

Answer:
Contradictory results—such as tiagabine reducing HDDs in detoxified patients but showing no effect on reward signaling in healthy volunteers —highlight the importance of population stratification in study design. Translational research should:

  • Incorporate neurobiological phenotyping : Use fMRI or MRS to baseline GABA/glutamate ratios in participants, stratifying by history of alcohol misuse.
  • Employ crossover designs : Compare tiagabine responses in the same cohort pre- and post-alcohol exposure.
  • Control for neuroadaptations : Include biomarkers like BDNF or glutamate transporter expression to account for chronic alcohol-induced changes .

Basic: What methodological considerations are critical when designing longitudinal studies to assess tiagabine's effects on alcohol relapse rates?

Answer:
Key considerations include:

  • Attrition mitigation : Use weekly check-ins and financial incentives, as in Paparrigopoulos et al.’s 6-month study (12% attrition) .
  • Outcome granularity : Track relapse via daily self-reports (e.g., Timeline Followback) validated against phosphatidylethanol (PEth) blood tests .
  • Confounder control : Adjust for variables like comorbid anxiety (via GAD-7 scales) and medication adherence (e.g., pill counts) .

Advanced: What multimodal neuroimaging approaches could resolve uncertainties about tiagabine's site-specific GABAergic effects in alcohol-related neural circuits?

Answer:
Combining magnetic resonance spectroscopy (MRS) and PET/SPECT enables simultaneous measurement of GABA/glutamate concentrations (via MRS) and receptor availability (via PET tracers like [¹¹C]flumazenil for GABAA). For example:

  • MRS-PET fusion : Detect whether tiagabine increases synaptic GABA in the dorsolateral prefrontal cortex (dlPFC) while normalizing GABAA receptor density in the nucleus accumbens .
  • Task-based fMRI : Pair tiagabine administration with alcohol cue reactivity tasks to isolate neural circuit modulation .

Basic: How should researchers address variability in outcome measures when comparing tiagabine trials using different alcohol consumption metrics?

Answer:
Standardize outcomes using:

  • Consensus metrics : WHO-defined standard drink units and HDD thresholds (≥4 drinks/day for women, ≥5 for men).
  • Biomarker validation : Correlate self-reported drinking with PEth (≥20 ng/mL indicating heavy use) .
  • Meta-analytic harmonization : Apply tools like the Alcohol Treatment Trials Repository (ATTR) to align disparate measures .

Advanced: What experimental paradigms enable detection of tiagabine's behavioral effects in chronic dosing models?

Answer:

  • PSAP aggression task : Measure aggressive responding (e.g., button-pressing to subtract rewards from a "provocateur") over 5-week dosing periods, as in Lieving et al. .
  • Ecological momentary assessment (EMA) : Use smartphone apps to capture real-time cravings and drinking episodes, geotagged to high-risk contexts (e.g., bars) .
  • Conditioned place preference (CPP) extinction : Assess tiagabine’s efficacy in reducing alcohol-associated contextual memory in rodents .

Retrosynthesis Analysis

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Tiagabine alcohol
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Tiagabine alcohol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.